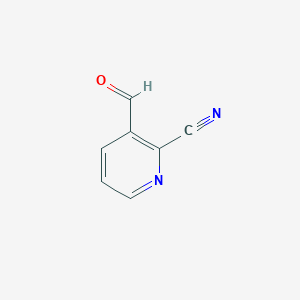

3-Formylpicolinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Formylpicolinonitrile is a chemical compound with the CAS Number: 131747-66-5 . It has a molecular weight of 132.12 and its IUPAC name is 3-formyl-2-pyridinecarbonitrile .

Molecular Structure Analysis

The InChI code for 3-Formylpicolinonitrile is 1S/C7H4N2O/c8-4-7-6 (5-10)2-1-3-9-7/h1-3,5H . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

3-Formylpicolinonitrile is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Formylpicolinonitrile: is a versatile building block in organic synthesis. It is particularly useful in constructing complex molecules due to its reactive formyl and nitrile groups. These functional groups can undergo various chemical reactions, such as condensation and nucleophilic addition, enabling the synthesis of heterocyclic compounds . Additionally, it can serve as a precursor for the synthesis of porphyrins, which are crucial in the development of organic dyes and pigments .

Pharmaceutical Research

In pharmaceutical research, 3-Formylpicolinonitrile plays a role in the synthesis of drug intermediates. Its structure is conducive to modifications that can lead to the development of new medicinal compounds. The compound’s nitrile group can be transformed into carboxylic acids, amides, or amines, which are common functionalities in drug molecules .

Material Science

The application of 3-Formylpicolinonitrile in material science is linked to its ability to contribute to the synthesis of organic frameworks. These frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), have potential uses in gas storage, separation technologies, and catalysis . The formyl group in particular can act as a connector between organic linkers and metal nodes in MOFs .

Analytical Chemistry

3-Formylpicolinonitrile: can be utilized in analytical chemistry as a standard or reference compound. Its distinct spectroscopic properties allow for its use in calibrating instruments like NMR, HPLC, and mass spectrometers. This ensures accurate and precise measurements in analytical procedures .

Biochemistry

In biochemistry, 3-Formylpicolinonitrile may be involved in the conjugation with biomacromolecules to create novel bioconjugates. These conjugates can be used in various applications, including biosensing, drug delivery, and as probes for studying biological systems .

Environmental Applications

Lastly, 3-Formylpicolinonitrile could have environmental applications, particularly in the development of nanoparticles for the removal of contaminants. Functional nanoparticles can be synthesized using this compound, which may then be applied in water treatment processes to adsorb or break down pollutants .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that nitrile-containing pharmaceuticals have been approved by the fda for the management of a broad range of clinical conditions . The nitrile group is an important functional group widely found in both pharmaceutical agents and natural products .

Mode of Action

The incorporation of a nitrile group into lead compounds has gradually become a promising strategy in rational drug design as it can bring additional benefits including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .

Biochemical Pathways

Nitrile-containing compounds are known to play a role in a variety of biochemical processes .

Pharmacokinetics

The pharmacokinetic properties of nitrile-containing pharmaceuticals have been studied, and they often show improved pharmacokinetic profiles .

Eigenschaften

IUPAC Name |

3-formylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCGRQNFJCFRQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563710 |

Source

|

| Record name | 3-Formylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formylpicolinonitrile | |

CAS RN |

131747-66-5 |

Source

|

| Record name | 3-Formylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)

![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)

![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)